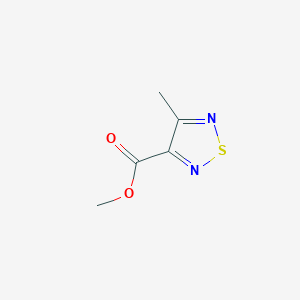
2-((Carboxymethyl)amino)-4-chlorobenzoic acid
概述
描述
2-((Carboxymethyl)amino)-4-chlorobenzoic acid, also known as CMAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in various research applications due to its unique properties.
科学研究应用
2-((Carboxymethyl)amino)-4-chlorobenzoic acid has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of proteins and nucleic acids. It is also used as a pH-sensitive dye in imaging studies of living cells. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to be useful in the development of biosensors for the detection of various biomolecules. Furthermore, it has been used as a chelating agent in the synthesis of metal complexes for various applications.
作用机制
The mechanism of action of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is not fully understood. However, it is believed that the carboxymethyl group on the benzene ring of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid allows it to bind to proteins and nucleic acids, resulting in fluorescence. The chloro group on the benzene ring is responsible for the pH sensitivity of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid.
Biochemical and Physiological Effects:
2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to have minimal toxicity and is not known to have any adverse effects on living organisms. It is highly water-soluble and is readily absorbed by living cells. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to have a high binding affinity for proteins and nucleic acids, making it an excellent tool for studying these biomolecules.
实验室实验的优点和局限性
One of the main advantages of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is its ease of synthesis and cost-effectiveness. It is also highly versatile and can be used in a wide range of research applications. However, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has limitations in terms of its stability and sensitivity to light. It is also not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH conditions.
未来方向
There are several future directions for the use of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid in scientific research. One potential application is in the development of new biosensors for the detection of disease biomarkers. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid could also be used in the development of new imaging techniques for the study of living cells. Furthermore, the development of new synthesis methods for 2-((Carboxymethyl)amino)-4-chlorobenzoic acid could lead to the creation of new derivatives with improved properties.
Conclusion:
In conclusion, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is a highly versatile compound with a wide range of scientific research applications. Its ease of synthesis and cost-effectiveness make it a popular choice for researchers. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has minimal toxicity and is highly water-soluble, making it an excellent tool for studying proteins and nucleic acids. While it does have limitations in terms of its stability and sensitivity to light, there are several future directions for the use of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid in scientific research.
属性
IUPAC Name |
2-(carboxymethylamino)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-5-1-2-6(9(14)15)7(3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGKLGUAJLLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455462 | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Carboxymethyl)amino)-4-chlorobenzoic acid | |
CAS RN |
99282-79-8 | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99282-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














